Welcome to the BenchChem Online Store!
molecular formula C5H3ClN4 B8327444 2-Azido-6-chloropyridine

2-Azido-6-chloropyridine

Cat. No. B8327444
M. Wt: 154.56 g/mol
InChI Key: NOHMYRWOGZIPHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04775762

Procedure details

The following were prepared analogously and analyzed by nmr spectroscopy: 2-azido-6-bromopyridine, m.p. 106°-110° C.; 2-azido-6-fluoropyridine, m.p. 45°-48° C.; 2-azido-6-(trifluoromethyl)pyridine, brown oil; 3-azido-5-(trifluoromethyl)pyridine, dark oil; 4-azido-2,3,5,6-tetrachloropyridine, light brown solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
4-azido-2,3,5,6-tetrachloropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6](Br)[N:5]=1)=[N+:2]=[N-:3].N(C1C=CC=C(F)N=1)=[N+]=[N-].N(C1C=CC=C(C(F)(F)F)N=1)=[N+]=[N-].N(C1C=NC=C(C(F)(F)F)C=1)=[N+]=[N-].N(C1C([Cl:56])=C(Cl)N=C(Cl)C=1Cl)=[N+]=[N-]>>[N:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([Cl:56])[N:5]=1)=[N+:2]=[N-:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])C1=NC(=CC=C1)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])C1=NC(=CC=C1)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])C1=NC(=CC=C1)C(F)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])C=1C=NC=C(C1)C(F)(F)F
Step Five
Name
4-azido-2,3,5,6-tetrachloropyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])C1=C(C(=NC(=C1Cl)Cl)Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The following were prepared analogously

Outcomes

Product
Name
Type
Smiles
N(=[N+]=[N-])C1=NC(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.